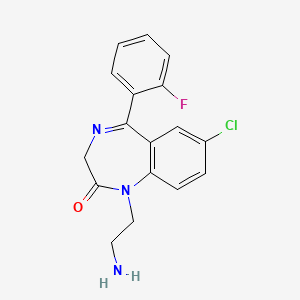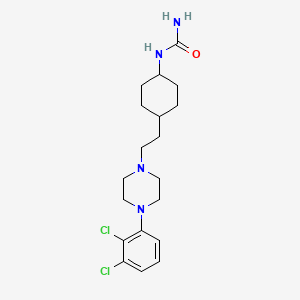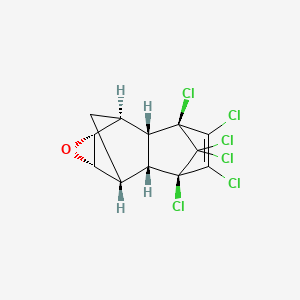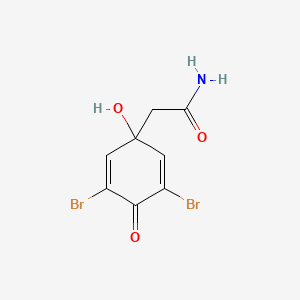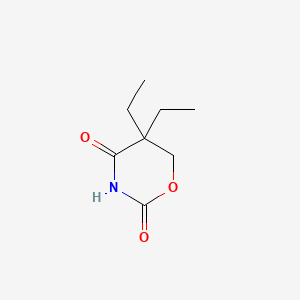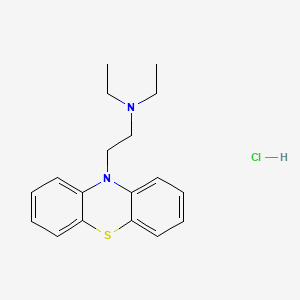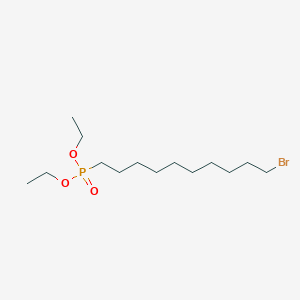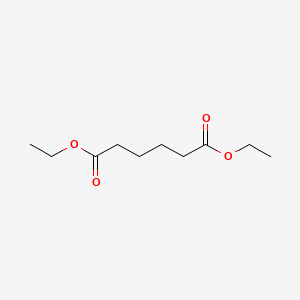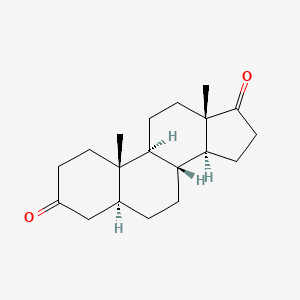
Androstanedione
Overview
Description
Androstanedione, also known as 5α-androstanedione or as 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is produced in both sexes from the gonads and adrenal glands .
Synthesis Analysis
Androstanedione is a metabolic precursor for both testosterone and estrone . It is produced mainly at normal conditions by the adrenals (2–3 mg/day) and testis (0.5 mg/day) . The compound is an irreversible inhibitor of aromatase and is converted by the enzyme into a reactive metabolite that forms a covalent bond with the active site .Molecular Structure Analysis
The molecular formula of Androstanedione is C19H28O2 . It is a 3-oxo-5alpha-steroid and an androstane-3,17-dione . The molecular weight is 288.4 g/mol .Chemical Reactions Analysis
Androstanedione is involved in various metabolic reactions. One of the common reaction types in the metabolic fate of steroids is Baeyer-Villiger oxidation, which in the case of cyclic ketones, such as steroids, leads to lactones .Physical And Chemical Properties Analysis
Androstanedione is a steroid hormone that is a mixture of alpha and beta isomers, which have different orientations for the hydrogen group at position 5 . The IUPAC Name is (5 S ,8 R ,9 S ,10 S ,13 S ,14 S )-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1 H -cyclopenta [a]phenanthrene-3,17-dione .Scientific Research Applications
Steroid Metabolism
Androstenedione (AD) is a key intermediate in the body’s steroid metabolism . It is used as a precursor for several steroid substances, such as testosterone, estradiol, ethinyl estradiol, testolactone, progesterone, cortisone, cortisol, prednisone, and prednisolone .
Biosynthesis from Phytosterols
AD is synthesized from phytosterols . The world market for AD and ADD (androstadienedione) exceeds 1000 tons per year, which stimulates the pharmaceutical industry’s search for newer and cheaper raw materials to produce steroidal compounds .
Process Improvement Techniques
Studies on AD production are focused on process improvement techniques . The most-reported process improvement technique is chemical addition, which means that the addition of solvents, surfactants, cofactors, inducers, ionic liquids, etc., can significantly increase AD production .
Microbial Genetic Modifications
Microbial genetic modifications stand out in the microorganism category because this strategy improves AD yield considerably . Mycolicibacterium sp. (basonym: Mycobacterium sp.) (40%) and Mycolicibacterium neoaurum (known previously as Mycobacterium neoaurum) (32%) are the most recurrent species studied .
Performance Enhancing Drug
Androstenedione is also sold as an oral supplement, that is being utilized to increase testosterone levels . By boosting testosterone levels, it is thought to be an enhancer for athletic performance, build body muscles, reduce fats, increase energy, maintain healthy RBCs, and increase sexual performance .
Environmental Impact
Androstenedione and androstadienedione (ADD) have been found to masculinize Gambusia holbrooki, the female mosquitofish, living in water contaminated by pulp mills .
Mechanism of Action
Androstanedione serves as an intermediate in the biosynthesis of testosterone . Inside the cell, it can either bind directly to the androgen receptor (AR) to affect gene expression or undergo bioactivation into dihydrotestosterone (DHT) by 5 α R-reductase (5 α R) family enzymes or estradiol (E 2) by aromatase .
Safety and Hazards
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-WZNAKSSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233576 | |
| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Androstanedione | |
CAS RN |
846-46-8 | |
| Record name | (5α)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroandrostendione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstane-3,17-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androstane-3,17-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-androstane-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR72RNR8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.5 - 134.0 °C | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is androstanedione and what is its significance in androgenic pathways?
A1: Androstanedione (5α-androstane-3,17-dione) is a naturally occurring androgenic steroid hormone. It serves as a key intermediate in the biosynthesis of other androgens, such as testosterone and 5α-dihydrotestosterone (DHT) [, , ]. This positions androstanedione as a crucial player in understanding androgenic activities in various tissues.
Q2: What is the primary mechanism of action of androstanedione within prostate cells?
A2: Androstanedione itself doesn't directly bind to androgen receptors with high affinity. Instead, it acts as a precursor to more potent androgens like DHT. Within prostate cells, androstanedione is converted to DHT by the enzyme steroid 5α-reductase [, , ]. DHT then binds to androgen receptors in the cell nucleus, activating gene transcription and ultimately influencing prostate cell growth and function [, ].
Q3: How does the metabolism of androstanedione differ in normal prostate tissue compared to benign prostatic hyperplasia (BPH)?
A3: Research suggests that the enzyme responsible for converting androstanedione to 5α-androstanedione, 5α-reductase, shows different kinetic properties in normal prostate tissue compared to BPH tissue []. In both normal and BPH tissues, 5α-reductase is found in higher concentrations in the stromal component than the epithelial component []. Interestingly, in BPH tissues, the enzyme exhibits a six-fold higher activity in the stroma compared to the epithelium, a difference not as pronounced in normal tissue [].
Q4: Does the metabolism of androstanedione play a role in castration-resistant prostate cancer (CRPC)?
A4: Yes, androstanedione metabolism appears to be significant in CRPC. While initial treatment for advanced prostate cancer often involves suppressing testosterone production, CRPC can develop, often driven by intratumoral DHT synthesis []. The conversion of androstanedione to DHT, bypassing testosterone as a precursor, is thought to be a significant contributor to CRPC development and progression [, ].
Q5: How is androstanedione metabolized in the skin?
A5: Androstanedione is metabolized differently in distinct cell populations within the skin. Sebocytes, the cells responsible for sebum production, express enzymes that can convert androstanedione to DHT and other 5α-reduced androgens []. Keratinocytes, the primary cells of the epidermis, primarily degrade androstanedione, contributing to androgen homeostasis []. This highlights the complexity of androgen metabolism and its tissue-specific nature.
Q6: How does inflammation affect the metabolism of testosterone in the rabbit eye, and what are the implications of androstanedione in this process?
A6: Research indicates that inflammation induced by Escherichia coli endotoxin significantly reduces the metabolism of testosterone in the cornea and iris of rabbit eyes []. While the study doesn't directly assess androstanedione, it highlights the impact of inflammation on androgen metabolism in ocular tissues. Since androstanedione is a metabolite of testosterone, changes in testosterone metabolism likely influence androstanedione levels and downstream effects in the eye. Further research is needed to elucidate the specific role of androstanedione in ocular inflammation.
Q7: How does the metabolism of androstanedione in the brain relate to behavioral differences between sexes in Japanese quail (Coturnix coturnix japonica)?
A7: Japanese quail exhibit a unique sex-role reversal, with females displaying more aggressive behaviors, typically associated with males in other species [, ]. Studies in quail brains have shown that aromatase, an enzyme converting androgens to estrogens, is more active in the anterior hypothalamus/preoptic area (AHPOA) of males [, ]. This suggests that while circulating androgen levels are similar between sexes, differential metabolism in the brain, particularly the conversion of androstanedione to estrogens, could contribute to the observed sex-specific behaviors.
Q8: How does the activity of 5α-reductase, the enzyme converting testosterone to DHT, compare in the brain and pituitary of male and female quail?
A8: Research has revealed significant sex differences in 5α-reductase activity in the brain and pituitary of Japanese quail []. While both sexes express 5α-reductase in various brain regions, females exhibit significantly higher activity in the pituitary gland compared to males []. This suggests a potential role for differential 5α-reductase activity, and thus, differential DHT levels, in mediating sex-specific hormonal effects within the quail brain.
Q9: Are there analytical techniques available to effectively separate and quantify androgens, including androstanedione, from biological samples?
A9: Yes, several analytical methods have been developed to isolate and quantify androgens. Thin-layer chromatography (TLC), coupled with digital autoradiography, is one such technique that enables the separation and accurate quantification of multiple androgens, including testosterone, DHT, androstanedione, and their metabolites []. This method proves particularly useful in studying androgen metabolism and identifying specific metabolic pathways.
Q10: How does the presence of microorganisms in urine samples affect the interpretation of androgen measurements, particularly androstanedione, in the context of doping control?
A10: Urine contamination by microorganisms presents a significant challenge in doping control as it can alter the steroid profile, including androstanedione levels, leading to potentially inaccurate interpretations []. Certain microorganisms possess the ability to synthesize androstanedione from other steroid precursors present in the urine, thereby elevating its concentration []. This underscores the importance of proper sample handling and analysis in doping control to ensure accurate and reliable results.
Q11: Does long-term exposure to elevated androstanedione levels pose health risks?
A11: While the provided research doesn't explicitly address the long-term health risks of elevated androstanedione, studies using sustained-release androstanedione implants in rats offer some insights [, ]. These studies showed that prolonged exposure to supraphysiological levels of androstanedione led to adverse effects on testicular function, including decreased testicular weight, impaired spermatogenesis, and reduced sperm count [, ]. These findings underscore the potential health risks associated with chronic exposure to elevated androstanedione levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





